5-Bromo-3-etoxi-2-metoxipirimidina

Descripción general

Descripción

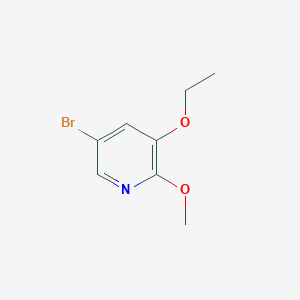

5-Bromo-3-ethoxy-2-methoxypyridine is a useful research compound. Its molecular formula is C8H10BrNO2 and its molecular weight is 232.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-3-ethoxy-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethoxy-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Bromo-3-ethoxy-2-methoxypyridine serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential intermediate in the development of heterocyclic compounds with potential pharmaceutical applications .

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Heterocyclic Compounds | Used in synthesizing biologically active heterocycles. |

| Pharmaceuticals | Intermediate for drugs targeting inflammatory diseases and cancer therapies. |

| Agrochemicals | Utilized in the synthesis of pesticides and herbicides. |

Medicinal Chemistry

Research indicates that derivatives of 5-Bromo-3-ethoxy-2-methoxypyridine exhibit promising biological activities. For instance, they have shown potential in inhibiting specific enzymes involved in inflammatory pathways, such as p38α MAP kinase . This interaction can lead to significant effects on cellular signaling pathways and metabolic processes.

Case Study: Enzyme Inhibition

A study demonstrated that modifications of this compound could effectively inhibit p38α MAP kinase activity, suggesting its potential use in developing anti-inflammatory drugs.

Agrochemical Industry

In the agrochemical sector, 5-Bromo-3-ethoxy-2-methoxypyridine is employed as an intermediate in the synthesis of various pesticides and herbicides. This application is critical for developing effective agricultural chemicals that improve crop yields while minimizing environmental impact .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be varied depending on the specific context of its use .

Mode of Action

Similar brominated pyridine compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the pyridine ring can be replaced by other groups, allowing for the formation of new carbon-carbon bonds .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body due to their lipophilic nature .

Action Environment

The action, efficacy, and stability of 5-Bromo-3-ethoxy-2-methoxypyridine can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature to maintain its stability . The presence of other reactants and catalysts can also influence its reactivity and the outcomes of the chemical reactions it’s involved in .

Actividad Biológica

5-Bromo-3-ethoxy-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the modulation of enzyme functions and potential therapeutic applications. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-3-ethoxy-2-methoxypyridine has the molecular formula and a molecular weight of 232.08 g/mol. The structure features a pyridine ring substituted with a bromine atom at the 5-position, an ethoxy group at the 3-position, and a methoxy group at the 2-position. This arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of 5-Bromo-3-ethoxy-2-methoxypyridine is primarily attributed to its interaction with various enzymes and biological pathways:

- Enzyme Modulation : It has been shown to interact with p38α mitogen-activated protein kinase (MAPK), a critical player in inflammatory responses. This interaction can lead to altered cellular signaling pathways, affecting gene expression and metabolic processes.

- Potential Therapeutic Applications : The compound's ability to modulate enzyme activity suggests its potential use in treating inflammatory diseases or conditions linked to dysregulated MAPK signaling.

Biological Activity Data

| Biological Activity | Effect | Reference |

|---|---|---|

| Modulation of p38α MAPK | Influences inflammatory responses | |

| Interaction with cellular pathways | Alters gene expression | |

| Potential drug candidate | Targeting various diseases |

Case Studies and Research Findings

- Inflammation Studies : Research indicates that derivatives of 5-Bromo-3-ethoxy-2-methoxypyridine exhibit anti-inflammatory properties by inhibiting p38α MAPK activity, leading to reduced production of pro-inflammatory cytokines.

- Synthetic Applications : The compound serves as an intermediate in organic synthesis, facilitating the development of more complex molecules with potential biological activity. Its derivatives have been synthesized and evaluated for enhanced potency against specific targets in drug discovery .

- Comparative Analysis : In studies comparing various pyridine derivatives, 5-Bromo-3-ethoxy-2-methoxypyridine demonstrated superior activity profiles, particularly in inhibiting processes associated with neurodegenerative diseases like Alzheimer’s .

Propiedades

IUPAC Name |

5-bromo-3-ethoxy-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYJGWKKLNIRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735451 | |

| Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909854-18-8 | |

| Record name | 5-Bromo-3-ethoxy-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.